molecular formula C12H10N2OS B2872915 [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine CAS No. 1250611-87-0

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine

Cat. No.: B2872915
CAS No.: 1250611-87-0
M. Wt: 230.29
InChI Key: KXTOETZZMQYBJR-UHFFFAOYSA-N
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Description

[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine: is a heterocyclic compound that features both benzofuran and thiazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine typically involves the formation of the benzofuran and thiazole rings followed by their coupling.

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of reduced thiazole derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry: In chemistry, [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes. Its unique structure allows for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c13-6-9-7-16-12(14-9)11-5-8-3-1-2-4-10(8)15-11/h1-5,7H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTOETZZMQYBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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